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The field of targeted protein degradation has identified the WIZ (Widely Interspaced Zinc

Finger) transcription factor as a promising therapeutic target for sickle cell disease (SCD). By

degrading WIZ, a known repressor of fetal hemoglobin (HbF), these novel therapies aim to

induce HbF expression, which can prevent the polymerization of sickle hemoglobin and

alleviate disease symptoms. Currently, one such candidate has entered clinical trials,

representing a significant advancement for patients with SCD.

This guide compares the emerging WIZ degrader-based therapies, with a focus on the clinical-

stage candidate BMS-986470, and provides available preclinical data for other notable

compounds in development.

Mechanism of Action: WIZ Degradation for HbF
Induction
WIZ is a core component of the G9a/GLP histone methyltransferase complex, which

establishes repressive chromatin marks.[1] By guiding this complex to specific gene loci, WIZ

plays a role in repressing gene expression, including that of the γ-globin gene, a component of

fetal hemoglobin.[1][2]

Molecular glue degraders targeting WIZ work by recruiting the WIZ protein to the Cereblon

(CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and

subsequent proteasomal degradation of WIZ.[3] The removal of this repressor leads to the

reactivation of γ-globin expression and the production of HbF.[3][4]
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Caption: Mechanism of WIZ degrader-mediated fetal hemoglobin (HbF) induction.
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Comparative Analysis of WIZ Degrader Candidates
While several WIZ degraders are in preclinical development, Bristol Myers Squibb's BMS-

986470 is the first to advance to clinical trials. This section compares BMS-986470 with

preclinical candidates from Novartis and the current standard of care, hydroxyurea.
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Therapy/Comp
ound

Target(s) Developer
Highest
Development
Stage

Key Features
& Comparison

BMS-986470 WIZ, ZBTB7A
Bristol Myers

Squibb

Phase 1 Clinical

Trial

(NCT06481306)

[5]

A dual degrader

targeting two

HbF repressors,

which may lead

to synergistic

induction of HbF.

[5] Preclinical

data shows it

achieves >90%

F-cells and

>40% total HbF,

significantly

higher than

hydroxyurea.[5]

dWIZ-1 / dWIZ-2 WIZ Novartis Preclinical

Molecular glue

degraders that

robustly induce

HbF in animal

models.[6] dWIZ-

2, an optimized

version, showed

good tolerability

and significant

HbF induction in

humanized mice

and cynomolgus

monkeys.[4]

Hydroxyurea Multiple (e.g.,

ribonucleotide

reductase

inhibitor)

Various Marketed

(Standard of

Care)

Non-specific

mechanism of

HbF induction.

Efficacy is

variable among

patients, and it is
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associated with

side effects like

myelosuppressio

n.[4]

Preclinical Efficacy Data Summary
The following table summarizes key quantitative results from preclinical studies. Note that

direct comparison is challenging due to differences in experimental models and assays.
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Compound Model System
Key Efficacy
Endpoints &
Results

Citation

BMS-986470
Primary erythroblasts

(SCD patient-derived)

- >90% F-cells - >40%

total HbF
[5]

Townes mice (SCD

model)

- Significant induction

of F-cells and γ-globin

protein - Reduced

sickling under hypoxic

conditions

[5]

Cynomolgus monkeys

- Significant, dose-

dependent

degradation of WIZ

and ZBTB7A -

Increased HBG1/2

transcript and γ-globin

protein

[5]

dWIZ-2 Humanized mice

- Robust, dose-

dependent WIZ

degradation - Increase

in total HbF and

proportion of HbF+

human erythroblasts

[4]

Cynomolgus monkeys

(28-day study)

- γ-globin mRNA

levels up to 37% of β-

like globins - Up to

95% HbF+

reticulocytes

[4][7]

Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the interpretation and replication of scientific

findings. Below are summaries of methodologies used in the preclinical evaluation of WIZ

degraders.
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Phenotypic Screening for HbF Inducers
The discovery of WIZ as a target for HbF induction originated from phenotypic screens.

Objective: To identify small molecules that induce HbF in human erythroid cells without

causing toxicity.

Methodology:

Primary human CD34+ hematopoietic stem and progenitor cells are cultured and

differentiated into erythroblasts.

A library of compounds (e.g., a CRBN-biased chemical library) is screened against these

cells.[3][4]

High-content imaging or flow cytometry is used to measure endpoints such as cell

proliferation, differentiation status, and the percentage of HbF-positive cells.[3]

Hit compounds are then subjected to target deconvolution, often using global proteomics,

to identify the specific protein being degraded.[4]
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Caption: Workflow for phenotypic screening and target identification.

In Vivo Efficacy Studies in Animal Models
Humanized Mouse Models (e.g., hNBSGW):

Immunodeficient mice are engrafted with human CD34+ hematopoietic stem cells from

healthy donors.[4]
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Once human erythropoiesis is established, mice are treated orally with the WIZ degrader

(e.g., dWIZ-2) or vehicle control daily for a specified period (e.g., 21 days).[4]

Bone marrow and peripheral blood are collected to analyze WIZ protein levels, the

percentage of human erythroblasts that are HbF-positive, and total HbF levels.[4]

Cynomolgus Monkey Studies:

Healthy, naïve monkeys are used due to their hematological similarity to humans.

Animals are dosed orally with the degrader (e.g., BMS-986470, dWIZ-2) or vehicle daily

for a set duration (e.g., 16-28 days).[4][5]

Peripheral blood and bone marrow samples are collected at multiple time points.

Endpoints include measuring target protein degradation (WIZ, ZBTB7A), γ-globin mRNA

levels, HbF protein levels, and F-cell percentages in reticulocytes and mature red blood

cells.[4][5]

Comprehensive safety monitoring includes clinical observations, body weight, hematology,

and clinical chemistry measurements.[4]

Conclusion and Future Outlook
The development of WIZ degrader-based therapies marks a pivotal shift from broad-acting

agents to targeted, mechanism-based treatments for sickle cell disease. The entry of BMS-

986470 into clinical trials is a critical first step in evaluating the safety and efficacy of this

approach in patients.[5] Data from this and future trials will be essential to determine if the

robust preclinical HbF induction and favorable safety profiles translate into meaningful clinical

benefits. Compared to the variable efficacy and known side effects of hydroxyurea, and the

complexity of gene therapies, a potent and well-tolerated oral WIZ degrader could offer a

transformative, globally accessible therapeutic option for individuals living with SCD.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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